

An In-depth Technical Guide to 2,2-Diethoxy-N,N-dimethylethanamine

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Compound of Interest

Compound Name: 2,2-Diethoxy-N,N-dimethylethanamine

Cat. No.: B1294430

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and analytical methods related to **2,2-Diethoxy-N,N-dimethylethanamine** (CAS No: 3616-56-6), a versatile intermediate in pharmaceutical and chemical synthesis.

Chemical Structure and Formula

2,2-Diethoxy-N,N-dimethylethanamine is an organic compound featuring a tertiary amine and a diethyl acetal functional group. The acetal serves as a protected form of an aldehyde, allowing for selective reactions at the amine site.

- Chemical Formula: $C_8H_{19}NO_2$ ^{[1][2]}
- IUPAC Name: **2,2-Diethoxy-N,N-dimethylethanamine**^[1]
- Synonyms: (2,2-Diethoxyethyl)dimethylamine, N,N-Dimethyl-2,2-diethoxyethylamine, (Dimethylamino)acetaldehyde diethyl acetal^[1]
- SMILES: CCOC(OCC)CN(C)C^{[3][4]}
- InChI Key: SSFAUOAQOOISRQ-UHFFFAOYSA-N^[2]

Physicochemical Properties

The quantitative properties of **2,2-Diethoxy-N,N-dimethylethanamine** are summarized in the table below. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

Property	Value	Source(s)
Molecular Weight	161.24 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1]
Boiling Point	170-170.5 °C	[1] [5] [6]
Density	0.883 - 0.9 g/cm ³ at 25 °C	[1] [5]
Flash Point	45.0 °C	[1]
Refractive Index	1.411 - 1.425 at 20 °C	[1] [5]
LogP (XLogP3)	0.9 - 0.95	[1] [3]
Topological Polar Surface Area (TPSA)	21.7 Å ²	[1] [3]
CAS Number	3616-56-6	[1] [2] [3]

Experimental Protocols

2,2-Diethoxy-N,N-dimethylethanamine is primarily used as a synthetic intermediate. Below are detailed protocols for its application in a coupling reaction and a general method for its analysis.

This protocol describes a representative application of (Dimethylamino)acetaldehyde diethyl acetal (a synonym for the title compound) in a copper-mediated regioselective dehydrogenative homocoupling of N-pyrimidyl indoles, which is a method for forming biindoles.[\[5\]](#)

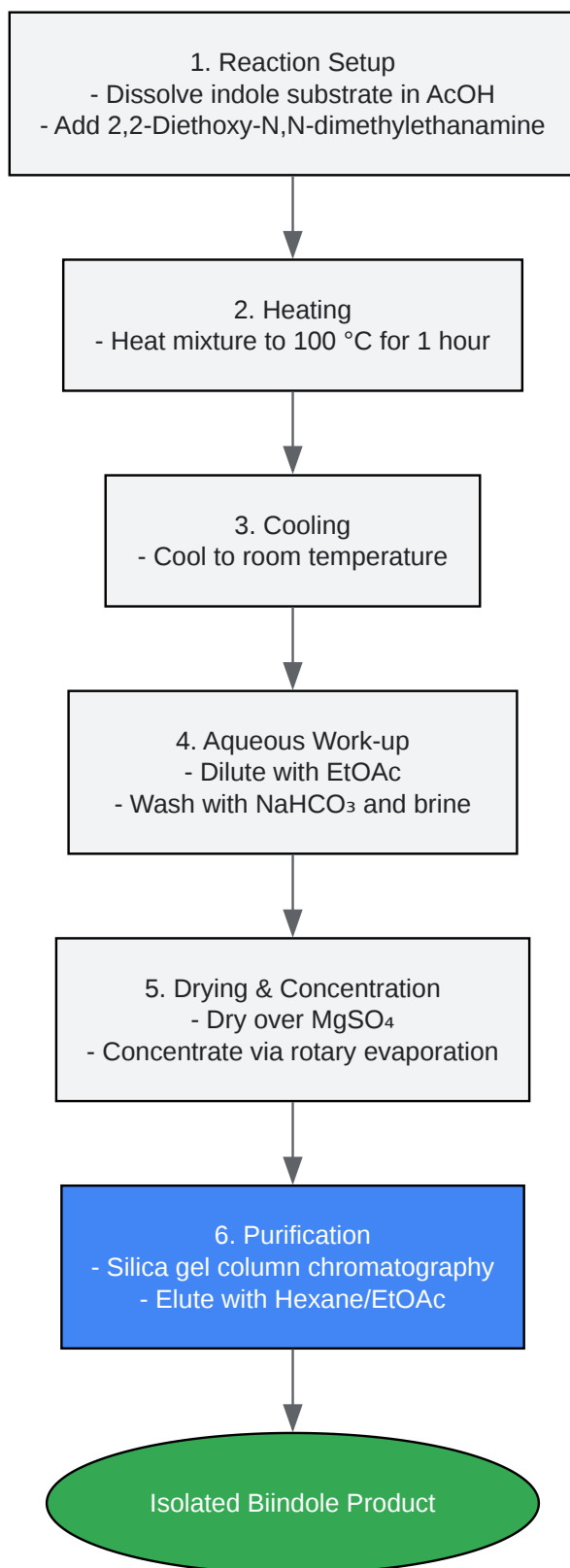
Objective: To synthesize biindole derivatives using **2,2-Diethoxy-N,N-dimethylethanamine** as a component in the reaction mixture.

Materials:

- N-pyrimidyl indole substrate
- (Dimethylamino)acetaldehyde diethyl acetal (**2,2-Diethoxy-N,N-dimethylethanamine**)
- Acetic Acid (AcOH)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane/EtOAc solvent system

Procedure:

- Reaction Setup: To a solution of the N-pyrimidyl indole substrate (e.g., 0.5 mmol) in acetic acid (5 mL) at room temperature, add **2,2-Diethoxy-N,N-dimethylethanamine** (5 mmol).
- Heating: Heat the reaction mixture to 100 °C and maintain for 1 hour.
- Cooling: After 1 hour, gradually cool the mixture to room temperature.
- Work-up: Dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with a saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic phase over anhydrous MgSO_4 . Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).
- Purification: The resulting residue is purified by silica gel column chromatography using a hexane/EtOAc (e.g., 5:1) eluent to isolate the desired biindole product.^[1]



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Caption: Workflow for the application of **2,2-Diethoxy-N,N-dimethylethanamine**.

This protocol outlines a general procedure for the qualitative and quantitative analysis of volatile amines like **2,2-Diethoxy-N,N-dimethylethanamine** in a sample matrix.

Chromatographic methods are highly suitable for the analysis of such compounds.^[7]

Objective: To identify and quantify **2,2-Diethoxy-N,N-dimethylethanamine** in a sample.

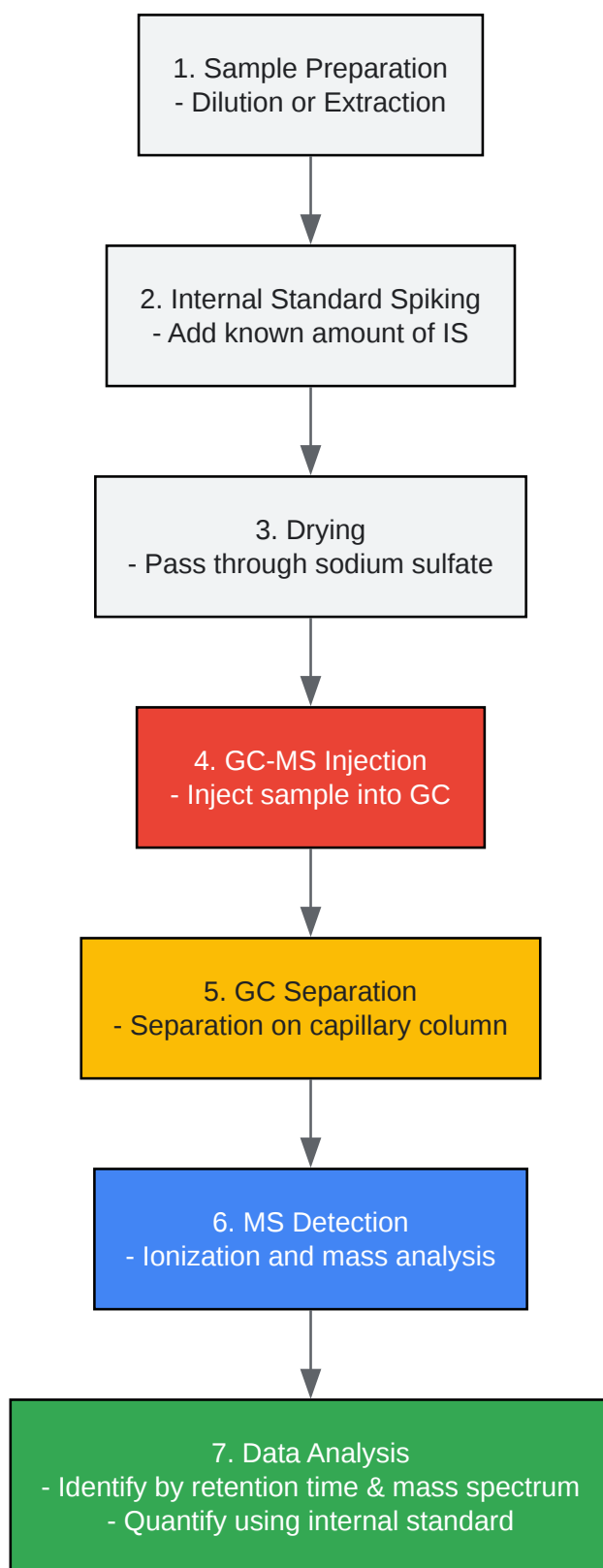
Instrumentation and Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- High-resolution fused silica capillary GC column
- Sample vials
- Solvent for dilution (e.g., Dichloromethane)
- Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties not present in the sample)
- Anhydrous sodium sulfate

Procedure:

- Sample Preparation: Dissolve or dilute a known quantity of the sample in an appropriate solvent. If the sample is aqueous, perform a liquid-liquid extraction or solid-phase extraction (SPE) to transfer the analyte to an organic solvent.
- Internal Standard Spiking: Add a known amount of the internal standard to the prepared sample.
- Drying: Pass the sample extract through a small column of anhydrous sodium sulfate to remove any residual water.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.

- The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.
- The separated components elute from the column and enter the mass spectrometer.
- Detection and Identification: The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. The analyte is identified by comparing its retention time and mass spectrum to that of a known reference standard.^[8]
- Quantification: The concentration of the analyte is determined by comparing the area of its chromatographic peak to the area of the internal standard's peak, using a calibration curve generated from standards of known concentrations.



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Caption: General workflow for the GC-MS analysis of volatile amines.

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